molecular formula C44H78O2 B163170 Cholesterol margarate CAS No. 24365-37-5

Cholesterol margarate

Cat. No. B163170
CAS RN: 24365-37-5
M. Wt: 639.1 g/mol
InChI Key: PPQNZVDOBYGOLY-BFGJSWSOSA-N
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Description

Cholesterol margarate is not directly mentioned in the provided papers; however, it is a type of cholesteryl ester, similar to those discussed in the context of biochemical studies and synthesis. Cholesteryl esters are formed by the esterification of cholesterol with fatty acids and are important in various biological processes, including the storage of cholesterol in cells and the transport of cholesterol in the bloodstream. Cholesteryl esters like margarate are also used in research to understand lipid metabolism and the role of cholesterol in cell membranes .

Synthesis Analysis

The synthesis of cholesteryl esters, including cholesteryl margarate, involves the reaction of cholesterol with a fatty acid or its derivative, such as an acyl chloride. A paper describes a simple and efficient synthesis method for cholesteryl esters using labelled cholesterol and a large excess of fatty acyl chloride, which could be applied to the synthesis of cholesteryl margarate. The purity of the final product is ensured by chromatographic techniques, and the yields are reported to be high .

Molecular Structure Analysis

Cholesterol has a characteristic steroid skeleton that is crucial for its function in cell membranes and as a precursor for other biological molecules. The molecular structure of cholesterol includes a hydroxyl group that allows it to interact with other lipids and proteins within the membrane. The esterification of cholesterol to form cholesteryl esters like margarate involves the hydroxyl group and results in a more hydrophobic molecule that can be stored in lipid droplets within cells .

Chemical Reactions Analysis

Cholesterol can undergo various chemical reactions, including esterification, hydroxylation, and oxidation. The esterification of cholesterol with fatty acids, such as margaric acid to form cholesteryl margarate, is one such reaction. This reaction is typically catalyzed by enzymes in biological systems but can also be performed chemically. The resulting cholesteryl esters have different physical and chemical properties compared to free cholesterol, which affects their biological functions and interactions with other lipids .

Physical and Chemical Properties Analysis

Cholesteryl esters are generally more hydrophobic than free cholesterol due to the esterified fatty acid chain. This hydrophobicity influences their role in biological membranes and lipid particles. The physical properties of cholesteryl esters, such as melting point and solubility, depend on the specific fatty acid involved in the esterification. Cholesteryl margarate, with its long fatty acid chain, would likely have a higher melting point and lower solubility in aqueous solutions compared to cholesterol. The presence of cholesteryl esters in lipid monolayers and bilayers can affect the membrane's fluidity, thickness, and phase behavior .

Scientific Research Applications

Chromatographic Quantification in Biological Materials

Cholesterol margarate has been used as an internal standard in chromatographic methods for quantifying compounds like Carcinolipin (cholesterol 14-methylhexadecanoate) in biological materials such as blood serum and tissues. This method demonstrates good reproducibility and is effective for determining specific compounds in small sample sizes (Hradec, 1968).

Synthesis of Labeled Cholesterol Esters

Cholesterol margarate has been utilized in the synthesis of labeled cholesterol esters like [3H]cholesteryl 14-methylhexadecanoate. This synthesis is important for biochemical studies, offering a high purity final product suitable for research applications (Helmich & Hradec, 1981).

Safety and Hazards

Cholesterol margarate should be handled with care. Avoid contact with skin, eyes, and personal clothing. Wash hands thoroughly after handling. Avoid breathing fumes. Use only with adequate ventilation .

Mechanism of Action

Target of Action

Cholesterol margarate, like other phytosterols, has been identified to interact with various targets in the body. One of the primary targets of cholesterol margarate is the breast cancer protein . This interaction suggests that cholesterol margarate may have potential therapeutic effects against breast cancer .

Mode of Action

Cholesterol is known to play a crucial role in regulating membrane fluidity, cell differentiation, and proliferation . It is also a precursor for the synthesis of steroid hormones . Therefore, it is plausible that cholesterol margarate may interact with its targets to influence these processes.

Biochemical Pathways

Cholesterol margarate is likely to be involved in the same biochemical pathways as cholesterol. Cholesterol is synthesized from acetyl-CoA in a series of reactions involving enzymes in the cytoplasm, microsomes (ER), and peroxisomes . The rate-limiting step in cholesterol synthesis occurs at the 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, HMGR, catalyzed step . Cholesterol margarate, being a derivative of cholesterol, may be involved in similar pathways.

Pharmacokinetics

In silico methods have been used to predict the adme (absorption, distribution, metabolism, and excretion) parameters of phytosterols, including cholesterol margarate . These studies suggest that cholesterol margarate is non-toxic, non-carcinogenic, and non-mutagenic .

Result of Action

Given its structural similarity to cholesterol, it is likely that cholesterol margarate may have similar effects on cell membrane fluidity and the synthesis of steroid hormones .

properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] heptadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H78O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-42(45)46-37-29-31-43(5)36(33-37)25-26-38-40-28-27-39(35(4)23-21-22-34(2)3)44(40,6)32-30-41(38)43/h25,34-35,37-41H,7-24,26-33H2,1-6H3/t35-,37+,38+,39-,40+,41+,43+,44-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQNZVDOBYGOLY-BFGJSWSOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H78O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30555538
Record name (3beta)-Cholest-5-en-3-yl heptadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30555538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

639.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cholesterol margarate

CAS RN

24365-37-5
Record name (3beta)-Cholest-5-en-3-yl heptadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30555538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Are there other studies investigating the biological activities of cholesterol margarate?

A2: The provided research papers primarily focus on other identified compounds like neophytadiene, luteolin, chrysoeriol, and kaempferol for their potential biological activities []. A broader literature search is needed to explore if there are dedicated studies on cholesterol margarate and its potential biological roles.

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